molecular formula C6H12BrNO B1361514 2-Bromo-n,n-diethylacetamide CAS No. 2430-01-5

2-Bromo-n,n-diethylacetamide

Cat. No. B1361514
Key on ui cas rn: 2430-01-5
M. Wt: 194.07 g/mol
InChI Key: LHNPENNQGSGOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852045

Procedure details

N,N-diethylbromoacetamide was prepared as follows: Diethylamine (1.54 mL, 14.9 mmol) and TEA (2.49 mL, 17.9 mmol) were dissolved in 75 mL CH2 Cl2, then bromoacetyl bromide (1.29 mL, 14.9 mmol) was added dropwise. After 2 h, the reaction was diluted with CH2Cl2, washed with water (2×), and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica, 45% EtOAc/hexanes) provided N,N-diethylbromoacetamide as a lachrymatory yellow oil.
Quantity
1.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.49 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[Br:6][CH2:7][C:8](Br)=[O:9]>ClCl.C(Cl)Cl>[CH2:1]([N:3]([CH2:4][CH3:5])[C:8](=[O:9])[CH2:7][Br:6])[CH3:2]

Inputs

Step One
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C)NCC
Name
TEA
Quantity
2.49 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCl
Step Two
Name
Quantity
1.29 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N,N-diethylbromoacetamide was prepared
WASH
Type
WASH
Details
washed with water (2×), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%
Name
Type
product
Smiles
C(C)N(C(CBr)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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